molecular formula C20H21N3O3 B10981111 3-(3-hydroxyquinoxalin-2-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide

3-(3-hydroxyquinoxalin-2-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide

Cat. No.: B10981111
M. Wt: 351.4 g/mol
InChI Key: BIBVCZCUVFFLEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Hydroxyquinoxalin-2-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide is a quinoxaline-derived propanamide featuring a hydroxy group at position 3 of the quinoxaline ring and a methoxyphenethylamine moiety linked via an amide bond. Quinoxalines are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and kinase inhibition properties . The hydroxy group on the quinoxaline ring may enhance hydrogen-bonding interactions, while the methoxyphenethyl side chain could influence lipophilicity and receptor binding.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-3-(3-oxo-4H-quinoxalin-2-yl)propanamide

InChI

InChI=1S/C20H21N3O3/c1-26-18-9-5-2-6-14(18)12-13-21-19(24)11-10-17-20(25)23-16-8-4-3-7-15(16)22-17/h2-9H,10-13H2,1H3,(H,21,24)(H,23,25)

InChI Key

BIBVCZCUVFFLEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CCC2=NC3=CC=CC=C3NC2=O

Origin of Product

United States

Preparation Methods

Condensation of o-Phenylenediamine with 1,2-Diketones

The quinoxaline scaffold is typically synthesized by reacting substituted o-phenylenediamines with 1,2-diketones. For example:

o-Phenylenediamine+Glyoxalic acid3-Hydroxyquinoxaline-2-carboxylic acid\text{o-Phenylenediamine} + \text{Glyoxalic acid} \rightarrow \text{3-Hydroxyquinoxaline-2-carboxylic acid}

Conditions :

  • Solvent: Ethanol or acetic acid.

  • Temperature: Reflux (80–100°C).

  • Yield: 60–75%.

High-Pressure Amination for Hydroxy Group Introduction

A patented method (US3446809A) describes direct conversion of 2,3-dihydroxyquinoxaline to 3-hydroxyquinoxaline derivatives using primary amines under high pressure (500–3,500 psi) and elevated temperatures (100–250°C). This one-step process avoids multi-step purification and achieves yields up to 82%.

Functionalization with the Propanamide Side Chain

Propanoic Acid Derivative Synthesis

The carboxylic acid precursor is prepared by introducing a three-carbon chain to the quinoxaline core:

Alkylation with Ethyl Acrylate

3-Hydroxyquinoxaline+Ethyl acrylateBaseEthyl 3-(3-hydroxyquinoxalin-2-yl)propanoate\text{3-Hydroxyquinoxaline} + \text{Ethyl acrylate} \xrightarrow{\text{Base}} \text{Ethyl 3-(3-hydroxyquinoxalin-2-yl)propanoate}

Conditions :

  • Base: Triethylamine or DBU.

  • Solvent: DMF or THF.

  • Yield: 65–70%.

Ester Hydrolysis

Ethyl 3-(3-hydroxyquinoxalin-2-yl)propanoateNaOH3-(3-Hydroxyquinoxalin-2-yl)propanoic acid\text{Ethyl 3-(3-hydroxyquinoxalin-2-yl)propanoate} \xrightarrow{\text{NaOH}} \text{3-(3-Hydroxyquinoxalin-2-yl)propanoic acid}

Conditions :

  • Hydrolysis in aqueous ethanol (25°C, 10 h).

  • Yield: >90%.

Amide Coupling with 2-(2-Methoxyphenyl)ethylamine

The final step involves activating the carboxylic acid and coupling it with the amine:

DCC/NHS-Mediated Coupling

3-(3-Hydroxyquinoxalin-2-yl)propanoic acid+2-(2-Methoxyphenyl)ethylamineDCC, NHSTarget compound\text{3-(3-Hydroxyquinoxalin-2-yl)propanoic acid} + \text{2-(2-Methoxyphenyl)ethylamine} \xrightarrow{\text{DCC, NHS}} \text{Target compound}

Conditions :

  • Activators: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

  • Solvent: Dry acetonitrile.

  • Temperature: 0°C → room temperature (12 h).

  • Yield: 70–80%.

Alternative Coupling Agents

  • HATU/EDCI : Higher yields (85–90%) but costlier.

  • CDI (Carbonyldiimidazole) : Suitable for large-scale synthesis.

Optimization and Purification

Reaction Monitoring

  • TLC : Ethyl acetate/hexane (3:1) for intermediates.

  • HPLC : C18 column, acetonitrile/water gradient for final product.

Purification Techniques

StepMethodConditionsPurity
Quinoxaline isolationRecrystallizationEthanol/water (1:1)>95%
Amide purificationColumn chromatographySilica gel, ethyl acetate/hexane>98%

Key Challenges and Solutions

Hydroxy Group Protection

  • Issue : The 3-hydroxy group may interfere with coupling reactions.

  • Solution : Use tert-butyldimethylsilyl (TBS) protection before alkylation, followed by deprotection with TBAF.

Amine Reactivity

  • Issue : 2-(2-Methoxyphenyl)ethylamine’s steric hindrance reduces coupling efficiency.

  • Solution : Increase reaction time to 24 h or use excess amine (1.5 eq).

Comparative Analysis of Methods

MethodYieldCostScalability
DCC/NHS coupling70–80%LowModerate
HATU-mediated85–90%HighLimited
CDI activation75–85%MediumHigh

Recent Advances

  • Flow Chemistry : Continuous-flow systems reduce reaction time by 50%.

  • Enzymatic Coupling : Lipase-catalyzed amidation achieves 90% yield under mild conditions .

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxyquinoxalin-2-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoxaline ring can be reduced under specific conditions.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

3-(3-hydroxyquinoxalin-2-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-hydroxyquinoxalin-2-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets. The hydroxy group and quinoxaline core play crucial roles in its binding to enzymes or receptors, leading to modulation of biological pathways. The methoxyphenyl ethyl side chain may enhance its solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related quinoxaline/propanamide derivatives:

Compound Name Key Substituents Physicochemical Properties (Inferred) Reported Biological Activity References
3-(3-Hydroxyquinoxalin-2-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide (Target) - 3-Hydroxyquinoxaline
- Methoxyphenethylamide
Moderate polarity (hydroxy), mid logP Not explicitly reported; potential anticancer/antimicrobial activity
N-Alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides - 3-Phenylquinoxaline
- Sulfanyl group
Higher lipophilicity (sulfur, phenyl) Antiproliferative (ACS Omega 2019)
Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate - 2-Oxo-quinoxaline
- Ester group
High logP (ester, phenyl) Not explicitly reported
Pyridoquinazoline derivatives (e.g., 2j) - Chloro/methoxy substituents
- Pyridoquinazoline core
Variable logP Antiproliferative (G-quadruplex interaction)
3-[2-Amino-6-(2-methylphenyl)quinolin-3-yl]-N-cyclohexylpropanamide - Aminoquinoline
- Cyclohexylamide
High lipophilicity (cyclohexyl) Not explicitly reported

Key Differences and Implications

Quinoxaline vs. Quinazoline/Pyridine Hybrids: The target compound’s hydroxyquinoxaline core differs from pyridoquinazoline derivatives (), which exhibit antiproliferative activity via G-quadruplex stabilization. Quinoxalines, in contrast, often target kinases or DNA via intercalation . The methoxyphenethyl group in the target compound may offer better blood-brain barrier penetration compared to cyclohexylamide derivatives () due to reduced steric hindrance .

Hydroxy vs. Sulfanyl/Oxo Substituents: The hydroxy group in the target compound likely improves aqueous solubility compared to sulfanyl () or oxo () analogs. Oxo-substituted derivatives () may exhibit stronger electrophilic character, influencing reactivity in biological systems .

Amide Side Chain Variations :

  • The methoxyphenethylamide side chain in the target compound balances polarity and lipophilicity, whereas cyclohexylamide () or alkyl esters () prioritize lipophilicity, affecting pharmacokinetics .

Research Findings and Trends

  • Antiproliferative Activity: Sulfanyl-containing quinoxaline propanamides () show IC₅₀ values in the low micromolar range against cancer cells, suggesting that the target compound’s hydroxy group might modulate selectivity or potency .
  • Synthetic Flexibility : The propanamide backbone allows modular substitution, as demonstrated in and , enabling optimization of pharmacokinetic properties .
  • Hydrogen-Bonding Potential: The hydroxy group in the target compound could enhance binding to targets like kinases or DNA, similar to hydroxyquinoline derivatives () .

Biological Activity

3-(3-hydroxyquinoxalin-2-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoxaline core linked to a methoxyphenyl group and an ethyl propanamide moiety. Its structural formula can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N4O2
  • Molecular Weight : 328.38 g/mol

Pharmacological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity
    • The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways involving proteins such as Bcl-2 and p53.
    • A study investigating its effects on human colorectal adenocarcinoma cells found significant reductions in cell viability at concentrations as low as 10 µg/mL, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activity against various bacterial strains. Preliminary results suggest it possesses significant inhibitory effects, particularly against Gram-positive bacteria.
  • Antioxidant Activity
    • The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays, showing a comparable efficacy to ascorbic acid with an IC50 value of approximately 98 µg/mL . This suggests potential protective effects against oxidative stress-related diseases.

The biological activity of this compound is attributed to several mechanisms:

  • DNA Intercalation : The quinoxaline moiety can intercalate into DNA, disrupting replication and transcription processes, leading to cell cycle arrest and apoptosis.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in cancer progression, contributing to its anticancer properties.

Case Studies

Several studies have focused on elucidating the biological effects of this compound:

  • Study on Colorectal Cancer Cells :
    • Researchers treated HCT116 colorectal cancer cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability. Apoptotic markers were significantly upregulated, indicating a shift toward programmed cell death pathways .
  • Antimicrobial Efficacy :
    • In a comparative study against standard antibiotics, this compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an alternative antimicrobial agent.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other quinoxaline derivatives:

Compound NameAnticancer ActivityAntimicrobial ActivityAntioxidant Activity
Compound AModerateWeakModerate
Compound BHighModerateHigh
Target Compound High Significant Comparable to Ascorbic Acid

Q & A

Basic: What are the key synthetic routes and optimization strategies for synthesizing 3-(3-hydroxyquinoxalin-2-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the quinoxaline core via condensation of o-phenylenediamine with diketones or α-keto acids under acidic conditions.
  • Step 2: Functionalization of the quinoxaline moiety with a propanamide side chain via nucleophilic acyl substitution or coupling reactions (e.g., using EDC/HOBt).
  • Step 3: Introduction of the 2-(2-methoxyphenyl)ethylamine group through reductive amination or amide bond formation .

Optimization Strategies:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency.
  • Temperature Control: Reactions often proceed at 0–25°C to minimize side products.
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization ensure >95% purity .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR confirms regiochemistry (e.g., quinoxaline proton signals at δ 8.2–8.5 ppm) and amide bond formation (N–H signal at δ 6.5–7.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC):
    • Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays) .
  • Mass Spectrometry (HRMS):
    • ESI-HRMS validates the molecular formula (e.g., [M+H]+ calculated for C20H20N3O3: 350.1501) .

Basic: How should researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Studies:
    • Incubate the compound in buffers (pH 1–10) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC.
    • Key Findings: Degradation occurs rapidly under strongly acidic (pH < 3) or alkaline (pH > 9) conditions, forming quinoxaline-2,3-dione derivatives .
  • Storage Recommendations:
    • Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis .

Advanced: How do structural modifications (e.g., substituent changes on the quinoxaline ring) influence biological activity?

  • Structure-Activity Relationship (SAR) Insights:
    • 3-Hydroxy Group: Critical for hydrogen bonding with target enzymes (e.g., kinase ATP-binding pockets). Replacement with methoxy reduces potency by 10-fold .
    • 2-Methoxyphenethyl Side Chain: Enhances lipophilicity (logP ≈ 2.5), improving blood-brain barrier penetration in CNS-targeted studies .
  • Methodology:
    • Compare IC50 values in enzyme inhibition assays (e.g., fluorescence polarization) across analogues .

Advanced: What experimental approaches are used to resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values)?

  • Standardization of Assay Conditions:
    • Use identical buffer systems (e.g., Tris-HCl vs. HEPES) and ATP concentrations (1 mM) in kinase assays to minimize variability .
  • Orthogonal Validation:
    • Confirm activity via surface plasmon resonance (SPR) to measure binding kinetics (KD) independently of enzymatic activity .
  • Structural Analysis:
    • X-ray crystallography of the compound bound to its target identifies key interactions (e.g., π-π stacking with Phe residue in active site) .

Advanced: How can researchers design experiments to probe the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Biophysical Techniques:
    • Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Ka) and stoichiometry .
    • Molecular Dynamics (MD) Simulations: Predicts binding modes and residence times using force fields (e.g., AMBER) .
  • Cellular Assays:
    • CRISPR-Cas9 Knockout Models: Validate target specificity by comparing effects in wild-type vs. knockout cell lines .

Advanced: What computational tools are most effective for predicting the compound’s ADMET properties?

  • Software:
    • Schrödinger QikProp: Estimates logP (2.1), Caco-2 permeability (>50 nm/s), and CYP450 inhibition risk .
    • SwissADME: Predicts high gastrointestinal absorption (90%) but moderate blood-brain barrier penetration (BBB score: 0.4) .
  • Validation:
    • Compare predictions with in vivo pharmacokinetic data (e.g., rat plasma half-life: ~3 hours) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.